Timepidium Chloride Exhibits a Distinct Human mAChR Subtype Affinity Profile, with Peak Binding to M2 Receptors
In a direct competitive binding assay using cloned human muscarinic receptor subtypes (m1-m5) expressed in Sf9 insect cells, timepidium displayed its highest affinity for the m2 subtype among the nine antagonists tested [1]. This contrasts with the binding profiles of pirenzepine (highest affinity for m1) and darifenacin/zamifenacin (highest for m3) [1]. This differentiated binding signature suggests a unique pharmacological fingerprint not shared by other standard antimuscarinics.
| Evidence Dimension | Relative Affinity for Human mAChR Subtypes (m1-m5) |
|---|---|
| Target Compound Data | Highest affinity for m2 subtype among 9 tested antagonists |
| Comparator Or Baseline | Pirenzepine (highest for m1); Darifenacin/Zamifenacin (highest for m3) |
| Quantified Difference | Qualitative difference in subtype selectivity profile (<10-fold selectivity across subtypes for all tested drugs) |
| Conditions | [3H]NMS competitive binding assay on cloned human m1-m5 receptors expressed in Sf9 insect cells |
Why This Matters
This distinct M2-preferring affinity profile makes timepidium chloride a valuable tool for dissecting M2-mediated physiological responses, which are prominent in cardiac and smooth muscle tissues, separate from M1- or M3-preferring antagonists.
- [1] Moriya, H., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sciences, 64(25), 2351–2358. View Source
